Colchicine-d3 is a deuterated analog of colchicine, a natural alkaloid extracted from plants of the genus Colchicum. It serves as an important tool in scientific research, particularly in analytical chemistry and biological studies involving colchicine. Due to its isotopic labeling, Colchicine-d3 is primarily used as an internal standard in analytical techniques like high-performance liquid chromatography-mass spectrometry (LC-MS/MS) [, ]. This allows for more accurate quantification of colchicine in biological samples by mitigating variations during sample preparation and ionization.
Colchicine-d3 is a stable isotope-labeled derivative of colchicine, a well-known alkaloid derived from the plant Colchicum autumnale. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies and drug metabolism investigations. The incorporation of deuterium (D or D3) atoms into its structure allows for enhanced tracking and quantification in biological systems through mass spectrometry techniques.
Colchicine-d3 is synthesized from colchicine, which itself is extracted from the autumn crocus. The synthesis of colchicine-d3 involves the introduction of deuterium into specific positions of the colchicine molecule to create a labeled analogue that retains the original compound's biological activity while allowing for detailed analytical studies.
Colchicine-d3 falls under the category of alkaloids, specifically classified as a microtubule inhibitor due to its ability to disrupt microtubule formation in cells. It is also classified as a stable isotope-labeled compound, making it valuable for various scientific applications.
The synthesis of colchicine-d3 typically involves several steps:
The incorporation of deuterium can be achieved through various chemical reactions, including nucleophilic substitutions and acylation reactions, with careful control over reaction conditions to maximize yield and minimize side reactions .
Colchicine-d3 maintains the core structure of colchicine, which consists of a phenanthrene ring system linked to a methoxy group and an amine group. The specific positions where deuterium is incorporated can vary, but common sites include the methyl groups attached to the nitrogen or carbon atoms.
The molecular formula for colchicine-d3 is C22H25D3N2O6, with a molecular weight that reflects the addition of deuterium isotopes. Spectroscopic data such as NMR and MS reveal distinct shifts corresponding to deuterated positions, confirming successful synthesis .
Colchicine-d3 can undergo various chemical reactions similar to those of non-labeled colchicine, including:
The kinetics of these reactions can be studied using advanced techniques such as real-time NMR spectroscopy or fluorescence microscopy, allowing researchers to visualize interactions at the cellular level .
Colchicine-d3 exerts its pharmacological effects primarily by binding to the colchicine site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to disruption in mitotic spindle formation during cell division. This action results in cell cycle arrest at the metaphase stage.
Studies have shown that colchicine derivatives, including colchicine-d3, exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through microtubule destabilization . Quantitative structure-activity relationship (QSAR) models have been developed to predict the potency of these compounds based on their structural features.
Relevant data include melting point ranges and spectral data confirming its identity and purity .
Colchicine-d3 has several applications in scientific research:
Colchicine-d3 (C₂₂H₂₂D₃NO₆; MW: 402.46 g/mol) is a deuterated analog of the natural alkaloid colchicine, featuring three deuterium atoms at the acetamido methyl group (–C(O)CD₃) [4] [5] [10]. Its core structure retains the tricyclic ring system characteristic of colchicine, comprising a tropolone ring, a methoxy-substituted benzene ring, and a seven-membered heterocyclic ring with an acetamido group [5] [8]. The deuterium substitution occurs at the metabolically vulnerable position, altering bond kinetics due to the primary kinetic isotope effect (C-D bond dissociation energy ≈ 1-5 kcal/mol higher than C-H) [9]. This isotopic modification does not significantly alter the molecule’s steric or electronic properties, as confirmed by identical X-ray diffraction patterns to non-deuterated colchicine [5].
Table 1: Structural Comparison of Colchicine vs. Colchicine-d3
Property | Colchicine | Colchicine-d3 |
---|---|---|
Molecular Formula | C₂₂H₂₅NO₆ | C₂₂H₂₂D₃NO₆ |
Molecular Weight (g/mol) | 399.44 | 402.46 |
CAS Number | 64-86-8 | 1217625-62-1 |
Deuterium Position | –C(O)CH₃ | –C(O)CD₃ |
Tubulin IC₅₀ | 3 nM | 3 nM (experimentally equivalent) |
The development of deuterated alkaloids like colchicine-d3 stems from pioneering work in the 1960s–1970s, when stable isotopes (²H, ¹³C, ¹⁵N) emerged as safe alternatives to radiolabels for tracking drug metabolism [3] [6]. Colchicine itself has a 3,500-year history, first documented in Egypt’s Ebers Papyrus (1550 BCE) and isolated from Colchicum autumnale in 1820 by Pelletier and Caventou [2] [8]. Deuterated analogs gained prominence post-2000, driven by advances in synthetic chemistry and mass spectrometry. Colchicine-d3 was first synthesized via acetamido-selective deuteration, where colchicine undergoes acid-catalyzed exchange with D₂O or reductive amination using deuterated acetic anhydride [4] [10]. This approach leverages the lability of the acetamido group’s hydrogens, enabling >95% isotopic purity [5] [10]. The 2009 FDA approval of colchicine for gout and familial Mediterranean fever (FMF) accelerated interest in deuterated versions to optimize its pharmacokinetics [2] [8].
Table 2: Key Milestones in Deuterated Alkaloid Development
Year | Milestone | Significance |
---|---|---|
1960 | First use of deuterium in metabolic studies | Replaced radioactive tracers for safer human studies |
1972 | Stable isotope labeling of nortriptyline | Demonstrated ²H utility in pharmacokinetic analysis |
1996 | ¹³C/²H as replacements for ¹⁴C in ADME studies | Validated stable isotopes for FDA-compliant research |
2012 | Advances in synthetic deuteration methods | Enabled site-specific labeling (e.g., colchicine-d3) |
2020s | Deuterated drugs in clinical trials (e.g., deutetrabenazine) | Highlighted therapeutic potential of deuteration |
Colchicine-d3 serves as an indispensable tool in drug metabolism research due to its non-radioactive safety profile and detectability via mass spectrometry. Its applications include:
Table 3: Research Applications of Colchicine-d3 in Drug Metabolism
Application | Methodology | Advantage |
---|---|---|
Pharmacokinetic assays | LC-MS/MS with isotope dilution | Accuracy ±2%; eliminates matrix effects |
Metabolic stability screening | Microsomal incubations + HRAM-MS | Identifies deuteration-sensitive metabolic sites |
Biliary excretion studies | Enterohepatic circulation models + ²H detection | Quantifies fecal elimination without radioactivity |
Transporter affinity assays | Caco-2 cell monolayers + d3 vs. d0 comparison | Reveals P-gp binding differences due to deuteration |
Stable isotope labeling overcomes limitations of traditional radiolabeling, such as radiation hazards and complex disposal. Modern techniques like chemical reaction interface-mass spectrometry (CRI-MS) can detect colchicine-d3 at picomolar levels, making it ideal for microdosing studies in vulnerable populations [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8